molecular formula C13H9N3O2 B3278124 4-nitro-2-phenyl-1H-benzimidazole CAS No. 67152-21-0

4-nitro-2-phenyl-1H-benzimidazole

Cat. No. B3278124
CAS RN: 67152-21-0
M. Wt: 239.23 g/mol
InChI Key: HRAGTSPOYPGEHP-UHFFFAOYSA-N
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Description

4-nitro-2-phenyl-1H-benzimidazole is a derivative of benzimidazole, which is a class of heterocyclic, aromatic compounds. These compounds share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . Benzimidazoles have shown promising applications in biological and clinical studies .


Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a benzene ring and an imidazole moiety . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can decrease the ability of inhibition of synthesized benzimidazoles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives typically involve the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high stability, bioavailability, and significant biological activity . The compound is light yellow in color and has a melting point of 262–263 °C .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely dependent on their structure. The presence of certain functional groups can influence their biological activity. For instance, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold can contribute to its anticancer activity .

Future Directions

Research on benzimidazole and its derivatives is a main focus for many laboratories around the world, including the development of new drugs to treat various diseases . Future challenges include overcoming drug resistance, costly and tedious synthetic methods, little structural information of receptors, and lack of advanced software .

properties

IUPAC Name

4-nitro-2-phenyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-8-4-7-10-12(11)15-13(14-10)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAGTSPOYPGEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299624
Record name 7-Nitro-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67152-21-0
Record name 7-Nitro-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67152-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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